![molecular formula C29H23BrN4O2 B10776286 1-[(2-Bromoquinoxalin-6-yl)methyl]-4-(4-propan-2-ylphenyl)-6-prop-2-ynoxyquinazolin-2-one CAS No. 2772860-39-4](/img/structure/B10776286.png)
1-[(2-Bromoquinoxalin-6-yl)methyl]-4-(4-propan-2-ylphenyl)-6-prop-2-ynoxyquinazolin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The preparation of ATX-914 involves several synthetic routes and reaction conditions. One common method includes the use of a quinazolinone derivative as a starting material. The synthetic route typically involves the following steps:
Formation of the quinazolinone core: This is achieved by reacting anthranilic acid with an appropriate aldehyde or ketone under acidic conditions to form the quinazolinone ring.
Bromination: The quinazolinone core is then brominated using bromine or a brominating agent to introduce a bromine atom at a specific position on the ring.
Substitution reactions: Various substituents, such as isopropylphenyl and propyn-1-yloxy groups, are introduced through substitution reactions using appropriate reagents and conditions.
Analyse Chemischer Reaktionen
ATX-914 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups on the molecule.
Substitution: ATX-914 can undergo substitution reactions where specific substituents on the molecule are replaced with other groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
ATX-914 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. Some of its notable applications include:
Chemistry: ATX-914 is used as a model compound for studying the synthesis and reactivity of phenylpyrimidines.
Wirkmechanismus
The mechanism of action of ATX-914 involves the inhibition of the enzyme autotaxin. Autotaxin is responsible for the hydrolysis of extracellular lysophosphatidylcholine into lysophosphatidic acid. By inhibiting autotaxin, ATX-914 reduces the production of lysophosphatidic acid, thereby modulating various cellular responses such as cell proliferation, migration, and cytokine production . The molecular targets and pathways involved include the G protein-coupled receptors for lysophosphatidic acid (LPA1-6), which mediate the biological effects of lysophosphatidic acid .
Vergleich Mit ähnlichen Verbindungen
ATX-914 can be compared with other similar compounds, particularly other autotaxin inhibitors. Some of the similar compounds include:
GLPG1690: An autotaxin inhibitor that has entered clinical trials for treating idiopathic pulmonary fibrosis.
BBT-877: Another autotaxin inhibitor with potential therapeutic applications in various diseases.
BLD-0409: A compound that inhibits autotaxin and is being studied for its potential medical applications.
Compared to these compounds, ATX-914 has unique structural features and chemical properties that make it a valuable tool for scientific research and potential therapeutic applications.
Eigenschaften
CAS-Nummer |
2772860-39-4 |
|---|---|
Molekularformel |
C29H23BrN4O2 |
Molekulargewicht |
539.4 g/mol |
IUPAC-Name |
1-[(2-bromoquinoxalin-6-yl)methyl]-4-(4-propan-2-ylphenyl)-6-prop-2-ynoxyquinazolin-2-one |
InChI |
InChI=1S/C29H23BrN4O2/c1-4-13-36-22-10-12-26-23(15-22)28(21-8-6-20(7-9-21)18(2)3)33-29(35)34(26)17-19-5-11-24-25(14-19)31-16-27(30)32-24/h1,5-12,14-16,18H,13,17H2,2-3H3 |
InChI-Schlüssel |
ALANRBCCCQEPFZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=CC=C(C=C1)C2=NC(=O)N(C3=C2C=C(C=C3)OCC#C)CC4=CC5=NC=C(N=C5C=C4)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[(6E,8E,10E,16E)-15,22,24-trihydroxy-5-methoxy-14,16-dimethyl-3-oxo-2-azabicyclo[18.3.1]tetracosa-1(23),6,8,10,16,20(24),21-heptaen-13-yl] (2R)-2-(cyclohexanecarbonylamino)propanoate](/img/structure/B10776204.png)
![1-[(1S,2R)-2-Methyl-1-(thiophen-2-yl)cyclohexyl]piperidine](/img/structure/B10776223.png)
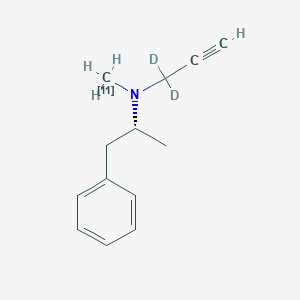
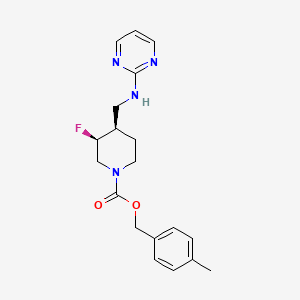
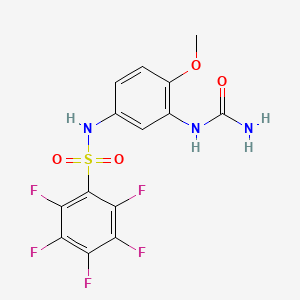

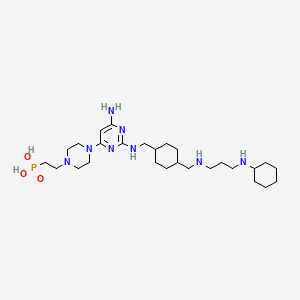

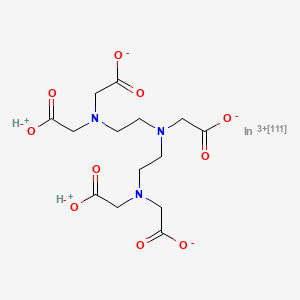
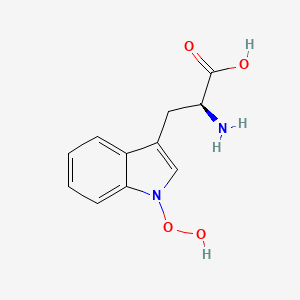
![4-{[(Z)-(5-Oxo-2-phenyl-1,3-oxazol-4(5H)-ylidene)methyl]amino}butanoic acid](/img/structure/B10776314.png)
![Hydroxy(oxo)(3-{[(2Z)-4-[3-(1H-1,2,4-triazol-1-ylmethyl)phenyl]pyrimidin-2(5H)-ylidene]amino}phenyl)ammonium](/img/structure/B10776316.png)
![methyl [(1E,5R)-5-{(3S)-3-[(2E,4E)-2,5-dimethylocta-2,4-dienoyl]-2,4-dioxo-3,4-dihydro-2H-pyran-6-yl}hexylidene]carbamate](/img/structure/B10776324.png)
